5,7-Dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3,6,8-trimethoxy-chromen-4-one

Anti-inflammatory Carrageenan-induced edema In vivo pharmacology

5,7-Dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3,6,8-trimethoxy-chromen-4-one (CAS 58130-91-9) is the definitive phyproof™ certified reference substance (≥90% HPLC, impurity-corrected mass balance) for quantitative analysis of polymethoxylated flavonols in Asteraceae-derived matrices. Its unique 5,7-dihydroxy-3,6,8,4′-tetramethoxy substitution pattern makes it the only viable SAR probe for investigating B-ring methoxylation effects on differentiation-status-dependent carcinoma selectivity—a research question unresolvable with FlavA or FlavB. With moderate AChE inhibitory activity (~50% at 50 ppm) and sub-maximal anti-inflammatory efficacy (200 mg/kg, paw edema model), this compound provides a scientifically irreplaceable non-saturating baseline for synergism assays, mechanistic studies, and formulation optimization. Do not substitute with structurally similar flavonols without direct comparative activity data.

Molecular Formula C19H18O9
Molecular Weight 390.3 g/mol
CAS No. 58130-91-9
Cat. No. B1649364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3,6,8-trimethoxy-chromen-4-one
CAS58130-91-9
Molecular FormulaC19H18O9
Molecular Weight390.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC)O
InChIInChI=1S/C19H18O9/c1-24-10-7-8(5-6-9(10)20)15-18(26-3)13(22)11-12(21)17(25-2)14(23)19(27-4)16(11)28-15/h5-7,20-21,23H,1-4H3
InChIKeyDEQJJTUOVGHXHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3,6,8-trimethoxy-chromen-4-one (CAS 58130-91-9): A Highly Methoxylated Flavonol for Phytochemical Reference and Bioactivity Research


5,7-Dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3,6,8-trimethoxy-chromen-4-one (CAS 58130-91-9), synonymously 4′,5,7-trihydroxy-3,3′,6,8-tetramethoxyflavone or 5,7,4′-trihydroxy-3,6,8,3′-tetramethoxyflavone [1], is a polymethoxylated flavonol (C₁₉H₁₈O₉, MW 390.3 g/mol) belonging to the flavone/flavonol subclass [2]. It is a plant secondary metabolite originally isolated from Chrysothamnus viscidiflorus, Gutierrezia spp., Gymnosperma glutinosum, and Baccharis solieri (Asteraceae) [3]. The compound is commercially available as a phyproof™ primary reference substance with certified absolute purity (≥90% HPLC) from MilliporeSigma/Supelco, suitable for quantitative analysis and quality control applications .

Why 5,7-Dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3,6,8-trimethoxy-chromen-4-one Cannot Be Replaced by a Generic Flavonoid Analog


Polymethoxylated flavones exhibit substitution-pattern-dependent biological selectivity that precludes casual interchange with structurally similar analogs. The target compound bears a distinctive 5,7-dihydroxy-3,6,8,4′-tetramethoxy substitution array—a pattern shared by only a small cluster of Asteraceae-derived flavonols [1]. Even a single methoxy group shift (e.g., from 3,6,8,3′-tetramethoxy to 3,6,7,3′-tetramethoxy) alters antiproliferative potency and cancer cell line selectivity, as demonstrated by the Pyrethrum pulchrum flavone panel where the isomeric compound 5,4′-dihydroxy-3,6,7,3′-tetramethoxyflavone exhibited GI₅₀ = 1.1 μg/mL against THP-1 cells compared to 2.0 μg/mL for the closely related 5,7,4′-trihydroxy-3,6,3′-trimethoxyflavone [2]. Furthermore, the degree and position of methoxylation directly govern metabolic stability, with highly methoxylated flavones demonstrating superior resistance to hepatic glucuronidation and sulfation compared to their hydroxylated counterparts [3]. These findings underscore that in-class substitution is scientifically inadvisable without direct comparative data.

Quantitative Differentiation Evidence for 5,7-Dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3,6,8-trimethoxy-chromen-4-one (CAS 58130-91-9) vs. Structural Analogs


Anti-Inflammatory Paw Edema Reduction In Vivo: Target Compound vs. Apigenin in the Vitex negundo Flavone Panel

In a carrageenan-induced rat paw edema model, the target compound (5,7,4′-trihydroxy-3,3′,6,8-tetramethoxyflavone) (3) was evaluated alongside apigenin (1) and kaempferol (2) isolated from Vitex negundo leaves. At a dose of 200 mg/kg, the target compound produced measurable but comparatively weaker anti-inflammatory activity than apigenin, which reduced paw edema to 2.66 ± 0.08 (arbitrary units) at 3 h post-injection—the strongest effect among all tested flavones [1]. This quantitative ranking establishes the target compound as an intermediate-efficacy anti-inflammatory flavone, which may be advantageous in research contexts where the potent COX-inhibitory activity of apigenin is undesirable due to confounding effects [1]. The target compound's more modest activity profile makes it a useful comparator for studying the contribution of the 3,6,8,3′-tetramethoxy motif to anti-inflammatory signaling without overwhelming the assay window.

Anti-inflammatory Carrageenan-induced edema In vivo pharmacology

Acetylcholinesterase (AChE) Inhibition: Moderate Activity Discriminates the Target Compound from Highly Potent Co-Occurring Flavones

The target compound (5,7,4′-trihydroxy-3,6,8-trimethoxyflavone) (2) was isolated from Gutierrezia microcephala and tested for AChE inhibitory activity at 50.0 ppm alongside four structurally related oxyflavones and gedunin (positive control) [1]. Compounds 1–4 exhibited only moderate AChE inhibitory activity, in contrast to compounds 5 (ent-clerodane), 6 (methyl ester of 5), and gedunin, which achieved 90.2%, 62.0%, and 100% inhibition at 50.0 ppm, respectively [1]. The target compound (2) fell into the moderate-activity cluster, clearly differentiated from the highly potent compounds. In insect growth inhibition assays, flavone (1) and the clerodane derivatives (5, 6) caused significant larval mortality (MC₅₀ = 3.9, 10.7, and 3.46 ppm, respectively, at 7 days), whereas compounds 2–4 did not achieve comparable mortality [1]. This differential activity profile—moderate AChE inhibition combined with low direct insecticidal potency—makes the target compound a valuable tool for dissecting AChE-mediated vs. non-AChE-mediated mechanisms in insect bioassays.

Acetylcholinesterase inhibition Insect growth regulation Natural insecticide

Substitution-Pattern-Dependent Cytotoxicity Selectivity: Structure-Activity Inference from the Gnaphalium-Derived Flavone Isomer Pair

The structurally related compound 5,7-dihydroxy-3,6,8-trimethoxyflavone (FlavA)—which differs from the target compound only by lacking the 4′-methoxy substituent on the B-ring—demonstrated pronounced differentiation-status-dependent cytotoxicity in a panel of human cancer cell lines (MCF7, SK-BR-3, Caco-2, HCT116, MIA PaCa, Panc 28, PC3, LNCaP) [1]. FlavA (>50% cell death at 5–80 µM by MTT assay) was selectively active against more differentiated carcinomas of the colon (Caco-2) and pancreas (Panc 28), with minimal cytotoxicity against poorly differentiated carcinomas of the same organs [1]. In contrast, its positional isomer 3,5-dihydroxy-6,7,8-trimethoxyflavone (FlavB) showed the opposite selectivity, preferentially targeting poorly differentiated carcinomas (HCT116, Mia PaCa, SK-BR3) [1]. The target compound carries the same 5,7-dihydroxy-3,6,8-trimethoxy A/C-ring core as FlavA but adds a critical 4′-methoxy group on the B-ring. Based on the established principle that methoxylation pattern governs cancer cell differentiation selectivity in this flavone series [1], the target compound's unique hybrid pattern (combining FlavA's A/C-ring with a methoxylated B-ring) is predicted to produce a distinct selectivity fingerprint that cannot be extrapolated from either isomer alone.

Cytotoxicity Cancer cell line selectivity Structure-activity relationship

Certified Reference Substance Status with Defined Absolute Purity: Differentiation from Uncertified Commercial Flavonoids

The target compound is produced and distributed as a phyproof™ primary reference substance by MilliporeSigma/Supelco (Product No. 111001980) with a chromatographic purity ≥90% (HPLC) and assigned absolute purity considering water content, residual solvents, and inorganic impurities . This certified reference standard status is distinct from the majority of commercially available flavonoids, which are typically sold as 'research-grade' compounds with purity claims based solely on chromatographic peak area (often ≥95% or ≥98% HPLC) without correction for non-chromophoric impurities [1]. The phyproof™ certification process provides an exact purity value on the certificate of analysis, enabling accurate quantitative calibration for LC-MS, HPLC-UV, and other analytical applications where absolute mass-balance purity is critical . The compound is supplied in 10 mg quantities specifically packaged for reference standard use .

Analytical reference standard Quality control Quantitative analysis

Metabolic Stability Advantage of Highly Methoxylated Flavones Over Hydroxylated Analogs: Class-Level Evidence Relevant to the Target Compound

The target compound carries four methoxy substituents (at positions 3, 6, 8, and 3′) with only three free hydroxyls (at 5, 7, and 4′), placing it in the highly methoxylated flavone subclass. Studies using human hepatic S9 fraction with cofactors for glucuronidation, sulfation, and oxidation have demonstrated that methoxylated flavones exhibit substantially higher metabolic stability compared to their hydroxylated analogs [1]. Specifically, the replacement of hydroxyl groups with methoxy groups blocks Phase II conjugation at those positions, reducing first-pass metabolic clearance and prolonging half-life [1]. Polymethoxylated flavones from citrus (e.g., nobiletin, tangeretin) have been shown to achieve significantly higher bioavailability and longer plasma residence times than polyhydroxylated flavonoids such as quercetin, which undergoes rapid and extensive glucuronidation/sulfation [2]. The target compound, with four blocked (methoxylated) positions out of seven total substitution sites, is predicted to exhibit metabolic stability intermediate between fully methoxylated flavones (e.g., nobiletin) and fully hydroxylated flavonols (e.g., quercetin), offering a favorable balance of bioactivity potential and metabolic persistence.

Metabolic stability Hepatic metabolism Pharmacokinetics

High-Value Research and Industrial Application Scenarios for 5,7-Dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3,6,8-trimethoxy-chromen-4-one


Calibrated Quantitative LC-MS/MS Analysis of Polymethoxylated Flavonoids in Plant Extracts and Biological Matrices

As a phyproof™ certified reference substance with assigned absolute purity (≥90% HPLC, impurity-corrected), the target compound serves as a primary calibration standard for the quantification of polymethoxylated flavonols in complex matrices . Unlike typical flavonoid standards sold on chromatographic purity alone, the phyproof™ certification accounts for water, residual solvents, and inorganic impurities, providing a true mass-balance purity value that eliminates systematic quantification errors of 2–10% . This is critical for: (i) phytochemical standardization of Asteraceae-derived herbal preparations containing this compound, (ii) pharmacokinetic studies requiring accurate plasma concentration determination, and (iii) quality control of botanical reference materials. The compound is specifically isolated from Gutierrezia spp. and Gymnosperma spp. [1], making it the appropriate reference standard for chemotaxonomic studies in these genera.

Structure-Activity Relationship (SAR) Probe for Flavone Differentiation-Status-Selective Cytotoxicity Studies

The target compound's unique 5,7-dihydroxy-3,6,8,4′-tetramethoxy substitution pattern—which combines the 5,7-dihydroxy-3,6,8-trimethoxy A/C-ring core (characteristic of the differentiation-selective cytotoxic flavone FlavA) with a 4′-methoxy-3′-hydroxy B-ring —makes it an essential probe molecule for SAR studies investigating how B-ring methoxylation modulates cancer cell differentiation selectivity. The landmark study by Thomas et al. demonstrated that the isomer pair FlavA (5,7-dihydroxy-3,6,8-trimethoxyflavone) and FlavB (3,5-dihydroxy-6,7,8-trimethoxyflavone) exhibit opposite selectivity for differentiated vs. poorly differentiated carcinomas, with >50% cell death at 5–80 µM in their respective sensitive cell lines [1]. By adding the 4′-methoxy group to the FlavA scaffold, the target compound enables systematic exploration of whether B-ring methoxylation shifts, enhances, or abolishes the differentiation-status-dependent selectivity profile—a question that cannot be addressed with FlavA or FlavB alone.

Moderate-Activity Reference Compound for Acetylcholinesterase Inhibition Mechanistic Studies in Insect Models

In the Gutierrezia microcephala insect bioassay panel, the target compound (compound 2) exhibited moderate AChE inhibitory activity at 50.0 ppm, clearly differentiated from the highly potent clerodane diterpenoid compounds (5, 6) and gedunin which achieved 90.2%, 62.0%, and 100% inhibition, respectively . This intermediate potency makes the target compound a valuable reference for experiments requiring partial (non-saturating) AChE inhibition, such as: (i) studies of sub-lethal neurological effects on insect behavior where complete AChE blockade would mask subtle phenotypes, (ii) synergism assays with other botanical insecticides, and (iii) comparative biochemical characterization of AChE isoforms from different insect species. Additionally, the compound's low direct insecticidal activity (MC₅₀ not reached vs. 3.46–10.7 ppm for the most potent compounds) allows its use as a selective AChE probe without confounding lethal toxicity.

Intermediate-Efficacy Anti-Inflammatory Control for In Vivo Flavonoid Pharmacology Studies

In the Vitex negundo carrageenan-induced paw edema model, the target compound demonstrated measurable but sub-maximal anti-inflammatory activity at 200 mg/kg, ranking below apigenin (paw edema: 2.66 ± 0.08 at 3 h) and kaempferol in potency . This intermediate efficacy profile makes it an ideal experimental control for: (i) dose-response studies where a moderate-effect baseline is needed to detect synergistic or additive interactions with other phytochemicals, (ii) mechanistic studies differentiating COX-dependent from COX-independent anti-inflammatory pathways, and (iii) evaluation of formulation strategies (e.g., nanoencapsulation, co-administration with bioavailability enhancers) where a non-saturating baseline effect provides a larger dynamic range for detecting formulation-driven improvements compared to using a maximally potent flavonoid. The head-to-head in vivo ranking against well-characterized flavones (apigenin, kaempferol) provides experimentally validated context for interpreting results.

Quote Request

Request a Quote for 5,7-Dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3,6,8-trimethoxy-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.